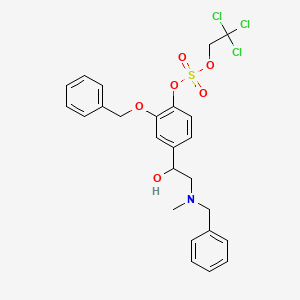
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound that features a combination of benzyl, methyl, amino, hydroxyethyl, benzyloxy, and trichloroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, including:
Formation of the Benzyl(methyl)amino Group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzyl(methyl)amine with an epoxide such as ethylene oxide.
Attachment of the Benzyloxy Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Trichloroethyl Sulfate Group: This step involves the reaction of the phenyl group with trichloroethyl sulfate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a simpler alkyl group.
Substitution: Formation of a new ether or ester compound.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology
Medicine
The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ether
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ester
Uniqueness
The presence of the sulfate group in 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Propriétés
Formule moléculaire |
C25H26Cl3NO6S |
|---|---|
Poids moléculaire |
574.9 g/mol |
Nom IUPAC |
[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C25H26Cl3NO6S/c1-29(15-19-8-4-2-5-9-19)16-22(30)21-12-13-23(35-36(31,32)34-18-25(26,27)28)24(14-21)33-17-20-10-6-3-7-11-20/h2-14,22,30H,15-18H2,1H3 |
Clé InChI |
PRJYXOMZEOXDIA-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















